molecular formula C15H9F6NO3S B2991811 2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 303148-33-6

2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B2991811
CAS RN: 303148-33-6
M. Wt: 397.29
InChI Key: GOPWONPBJGMXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H9F6NO3S and its molecular weight is 397.29. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The inclusion of the CF3 group in an organic compound can significantly alter a plethora of physicochemical characteristics, leading to improved effectiveness, specificity, ability to dissolve in fats, ability to be absorbed by the body, resistance to metabolism, electrical charge, ability to pass through membranes, polarity, and durability of C–F bond compared to C–H bond . Trifluoromethyl group is utilized as a bioisostere for chlorine, methyl, or nitro groups in the development of new medications .

Agrochemical Applications

The trifluoromethyl group also plays an important role in agrochemicals . The unique properties of the trifluoromethyl group can enhance the effectiveness of agrochemicals, making them more efficient and specific in their action.

Material Science Applications

In the field of material science, the trifluoromethyl group is used due to its unique properties . The presence of the trifluoromethyl group can alter the properties of materials, making them more suitable for specific applications.

Synthesis of FDA-Approved Drugs

The trifluoromethyl group is found in many FDA-approved drugs . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Antimicrobial Potential

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential . This suggests that the trifluoromethyl group can enhance the antimicrobial activity of certain compounds.

Fungicidal Effects

Based on the experimental results, the EC 50 values of the compounds III were next evaluated to confirm their fungicidal effects on the two different kinds of B. cinerea strains DL-11 and HLD-15 . This indicates that the trifluoromethyl group can enhance the fungicidal activity of certain compounds.

Mechanism of Action

properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO3S/c1-7-22-12(15(19,20)21)11(26-7)13(24)25-6-10(23)8-3-2-4-9(5-8)14(16,17)18/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWONPBJGMXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OCC(=O)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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